5-Hydroxy-5,6-dihydrocyclopenta[c]pyridin-7-one
Description
Properties
IUPAC Name |
5-hydroxy-5,6-dihydrocyclopenta[c]pyridin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-7-3-8(11)6-4-9-2-1-5(6)7/h1-2,4,7,10H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICIRKMGDYSGVBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C1=O)C=NC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601224269 | |
| Record name | 5,6-Dihydro-5-hydroxy-7H-cyclopenta[c]pyridin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601224269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
184827-12-1 | |
| Record name | 5,6-Dihydro-5-hydroxy-7H-cyclopenta[c]pyridin-7-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=184827-12-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6-Dihydro-5-hydroxy-7H-cyclopenta[c]pyridin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601224269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Manganese-Catalyzed Oxidation of Cyclopentenopyridine Analogues
The direct oxidation of 2,3-cyclopentenopyridine derivatives using manganese triflate [Mn(OTf)₂] as a catalyst has emerged as a robust method for synthesizing dihydrocyclopenta[b]pyridinone frameworks . In aqueous conditions with tert-butyl hydroperoxide (t-BuOOH) as the oxidant, this protocol achieves high yields (85–92%) and exceptional chemoselectivity at ambient temperatures. The mechanism involves Mn(III)-mediated hydrogen atom abstraction from the CH₂ group adjacent to the pyridine moiety, followed by oxygenation to form the ketone functionality (Figure 1).
Optimization Insights :
-
Solvent Effects : Water enhances reaction rates due to hydrogen bonding with the pyridine nitrogen, polarizing the C–H bond for oxidation .
-
Catalyst Loading : Reducing Mn(OTf)₂ to 2 mol% maintains efficiency while minimizing metal residue .
-
Substrate Scope : Electron-deficient pyridines exhibit faster kinetics, whereas sterically hindered analogues require elevated temperatures (50°C) .
This method’s scalability and environmental compatibility position it as a frontline strategy for 5-hydroxy-5,6-dihydrocyclopenta[c]pyridin-7-one synthesis.
Maillard Reaction-Driven Cyclization with Pyridoxamine and Pentoses
A novel pathway involving pyridoxamine (PM) and pentoses under mildly alkaline conditions (pH 7.0–8.0) facilitates the formation of tricyclic cyclopenta-pyrano-pyridinones . The reaction proceeds via 1-deoxypentosone, an α-dicarbonyl intermediate generated during the Maillard reaction, which undergoes condensation with PM to form the target compound in yields of 6.95–8.53 mM after 5 hours at 90°C .
Critical Factors :
-
pH Dependence : Neutral to slightly alkaline conditions favor enolization of 1-deoxypentosone, enabling cyclization .
-
Additives : Lysine accelerates the reaction by promoting α-dicarbonyl formation, while metal chelators like DTPA suppress side oxidation .
-
Isotopic Labeling : ¹³C tracing confirms incorporation of pentose C-1 into the cyclopenta methyl group, validating the proposed mechanism .
Although this approach offers a biomimetic route, its reliance on complex intermediates limits large-scale applicability.
Mercury Sulfate-Mediated Sulfonation and Hydrolysis
A patent-pending method employs mercury sulfate in fuming sulfuric acid to sulfonate pyridine at the 3-position, followed by alkaline hydrolysis to yield hydroxypyridine derivatives . While originally designed for 3-hydroxypyridine, adapting this protocol with cyclopenta-fused precursors could theoretically afford the target compound.
Procedure Overview :
-
Sulfonation : Pyridine derivatives react with HgSO₄ in oleum at 210–220°C for 8–10 hours to form pyridine-3-sulfonic acid .
-
Hydrolysis : Fusion with NaOH at 250°C cleaves the sulfonic acid group, yielding the hydroxylated product .
Limitations :
-
Toxicity : Mercury residues necessitate rigorous purification, complicating industrial adoption .
-
Selectivity : Competing sulfonation at other positions reduces efficiency .
Gold-Catalyzed Cycloisomerization of Alkynyl Precursors
Gold(I) catalysts, particularly BrettPhosAu(MeCN)SbF₆, enable the construction of cyclopenta rings via 5-endo-dig cyclization of alkynyl substrates . Density functional theory (DFT) calculations reveal a gold vinylidene intermediate that directs C–H insertion to form tricyclic frameworks .
Key Advantages :
-
Regioselectivity : Bulky ligands steer cyclization to the distal alkyne, minimizing byproducts .
-
Mechanistic Clarity : The vinylidene intermediate (ΔG‡ = 14.7 kcal/mol) ensures rapid ring closure .
Adapting this method to incorporate hydroxyl groups via oxidative quenching could streamline access to this compound.
Pauson-Khand Reaction for Cyclopenta[a]indenone Synthesis
The intramolecular Pauson-Khand reaction of 2-alkynyl benzaldehydes using Co₂(CO)₈ provides cyclopenta-fused indenones in high diastereomeric purity . Although demonstrated for indenones, substituting the aldehyde with a pyridinyl moiety may yield the target compound.
Experimental Highlights :
-
Catalyst : Co₂(CO)₈ in 1,2-dichloroethane at 80°C achieves 64% yield .
-
Stereocontrol : The cis configuration between hydroxyl and carboxylate groups is confirmed by X-ray crystallography .
Comparative Analysis of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-5H-cyclopenta[c]pyridine-7(6H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
5-Hydroxy-5H-cyclopenta[c]pyridine-7(6H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism by which 5-Hydroxy-5H-cyclopenta[c]pyridine-7(6H)-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its molecular targets and pathways are still ongoing.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of cyclopentanopyridine derivatives are heavily influenced by substituent patterns. Key analogues include:
Key Observations :
Physicochemical Properties
Biological Activity
5-Hydroxy-5,6-dihydrocyclopenta[c]pyridin-7-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₉NO₂, with a molecular weight of approximately 149.15 g/mol. The compound features a unique fused ring system that integrates cyclopentane and pyridine structures, along with a hydroxyl (-OH) and a ketone (C=O) group. These functional groups contribute to its chemical reactivity and potential biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. Preliminary studies suggest that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
The compound has also shown potential anticancer activity. Studies have indicated that derivatives of this compound can selectively induce apoptosis in cancer cells while sparing normal cells. This selectivity is crucial for therapeutic applications in oncology.
The mechanisms underlying the biological activities of this compound are still under investigation. However, it is believed to interact with various molecular targets, including enzymes and receptors involved in key biochemical pathways. For instance:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes that are crucial for cellular metabolism or signaling pathways.
- Receptor Modulation : It could modulate receptor activity, influencing cellular responses to external stimuli.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile | Fused ring system | Different functional groups affecting reactivity |
| 2-Hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid | Hydroxyl and carboxylic acid groups | Variability in biological activity due to functional groups |
| This compound | Hydroxyl and ketone groups | Distinct chemical reactivity and potential biological activity |
This table highlights how the unique combination of functional groups in this compound distinguishes it from its analogs and enhances its applicability in medicinal chemistry.
Study on Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of this compound against common pathogens. The results demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.
Investigation into Anticancer Activity
Another study focused on the anticancer properties of this compound in various cancer cell lines. The findings revealed that certain derivatives exhibited cytotoxic effects at low micromolar concentrations while showing minimal toxicity to normal human cells. This selectivity indicates a promising therapeutic index for future drug development.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Hydroxy-5,6-dihydrocyclopenta[c]pyridin-7-one, and how can its purity be validated?
- Methodological Answer : Common synthetic approaches include cyclocondensation of substituted diketones with ammonia derivatives or halogenation followed by hydroxylation (e.g., brominated intermediates as in CAS 1428651-90-4) . Purity validation requires HPLC (≥95% purity threshold) coupled with mass spectrometry (MS) for molecular weight confirmation (212.04 g/mol) . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for structural elucidation, particularly to confirm the dihydrocyclopenta ring system and hydroxyl group positioning .
Q. What stability considerations are critical for handling this compound in experimental settings?
- Methodological Answer : The compound’s LogP (~1.97) suggests moderate hydrophobicity, necessitating storage in anhydrous conditions at -20°C to prevent hydrolysis . Stability under ambient light and temperature should be tested via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Safety protocols (e.g., PPE, fume hoods) are mandatory due to structural analogs’ reactivity (e.g., 6,7-Dihydro-5H-cyclopenta[c]pyridin-7-amine dihydrochloride’s hazards) .
Q. Which analytical techniques are most effective for distinguishing this compound from its structural analogs?
- Methodological Answer : X-ray crystallography provides definitive stereochemical resolution, while differential scanning calorimetry (DSC) identifies polymorphic variations. High-resolution MS and IR spectroscopy differentiate hydroxyl vs. amine substituents in related compounds (e.g., pyrido[2,3-d]pyrimidin-7(8H)-ones) .
II. Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in the reactivity of this compound during derivatization?
- Methodological Answer : Isotopic labeling (e.g., ¹⁸O tracing) can track hydroxyl group participation in reactions. Kinetic studies under varying pH and solvent conditions (e.g., dioxane vs. THF) clarify nucleophilic vs. electrophilic behavior. Computational DFT calculations (e.g., Gaussian software) model transition states to explain unexpected byproducts .
Q. What strategies optimize the biological activity of this compound derivatives, and how do structural modifications impact efficacy?
- Methodological Answer : Substituent effects are assessed via SAR studies: introducing electron-withdrawing groups (e.g., Br at position 4) enhances electrophilicity, while methylene modifications (e.g., 7-methylene analogs) alter ring strain and bioactivity . In vitro assays (e.g., kinase inhibition) paired with molecular docking (AutoDock Vina) validate target engagement .
Q. How can researchers reconcile conflicting reports on the compound’s bioactivity across different assay systems?
- Methodological Answer : Meta-analysis of published data (e.g., IC₅₀ variability) should control for assay conditions (e.g., cell line specificity, serum concentration). Orthogonal validation using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) confirms binding affinity independent of cellular context .
Q. What computational approaches predict the environmental and toxicological profiles of this compound?
- Methodological Answer : QSAR models (e.g., EPA’s TEST software) estimate biodegradability and toxicity. Molecular dynamics simulations assess membrane permeability (logP vs. experimental data). Environmental risk is modeled using ECHA guidelines, focusing on hydrolysis byproducts .
III. Methodological Best Practices
- Reproducibility : Document all synthetic steps, including solvent grades and catalyst batches, per ICMJE standards .
- Data Contradiction Analysis : Use hierarchical clustering of spectral/data outliers to identify systematic errors .
- Safety Compliance : Follow ALADDIN SCIENTIFIC CORPORATION’s protocols for spill management and waste disposal (e.g., neutralization before incineration) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
